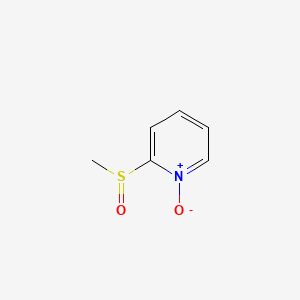

2-(Methylsulfinyl)pyridine 1-oxide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

75853-85-9 |

|---|---|

Fórmula molecular |

C6H7NO2S |

Peso molecular |

157.19 g/mol |

Nombre IUPAC |

2-methylsulfinyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C6H7NO2S/c1-10(9)6-4-2-3-5-7(6)8/h2-5H,1H3 |

Clave InChI |

OPELUKGFPXWHAW-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)C1=CC=CC=[N+]1[O-] |

Origen del producto |

United States |

Synthetic Methodologies for 2 Methylsulfinyl Pyridine 1 Oxide

Classical Oxidation Routes

Classical oxidation routes are the most common methods for the preparation of 2-(methylsulfinyl)pyridine (B1605579) 1-oxide. These methods typically involve the direct oxidation of a suitable precursor using common oxidizing agents.

Oxidation of 2-(Methylthio)pyridine (B99088) and Analogues

A primary and straightforward approach to synthesizing 2-(methylsulfinyl)pyridine 1-oxide is through the oxidation of 2-(methylthio)pyridine or its N-oxide analogue. This process involves the selective oxidation of the sulfur atom to a sulfoxide (B87167).

Peroxyacid-Mediated Oxidation (e.g., meta-Chloroperoxybenzoic Acid)

Peroxyacids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are widely utilized reagents for the oxidation of sulfides to sulfoxides. mdma.chwikipedia.org The reaction is typically carried out in a chlorinated solvent like chloroform (B151607). For instance, the synthesis of 2-(2-methylphenylmethylsulfinyl)pyridine N-oxide is achieved by treating 2-(2-methylphenylmethylthio)pyridine N-oxide with m-CPBA in chloroform at a controlled temperature, starting from 0-10°C and then allowing it to rise to ambient temperature. prepchem.com A similar procedure is employed for the synthesis of 2-(3-methylphenylmethylsulfinyl)pyridine N-oxide. prepchem.com

The general mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic peroxy oxygen of m-CPBA. researchgate.net The reaction is often highly selective for the formation of the sulfoxide when using one equivalent of the oxidizing agent. It is important to control the reaction conditions, as over-oxidation to the corresponding sulfone can occur. mdpi.com

| Starting Material | Oxidizing Agent | Solvent | Key Conditions | Product | Reference |

| 2-(2-Methylphenylmethylthio)pyridine N-oxide | m-CPBA (85%) | Chloroform | 0-10°C to ambient, 16 hours | 2-(2-Methylphenylmethylsulfinyl)pyridine N-oxide | prepchem.com |

| 2-(3-Methylphenylmethylthio)pyridine N-oxide | m-CPBA | Chloroform | - | 2-(3-Methylphenylmethylsulfinyl)pyridine N-oxide | prepchem.com |

This table presents examples of peroxyacid-mediated oxidation for the synthesis of 2-(methylsulfinyl)pyridine 1-oxide analogues.

Hydrogen Peroxide-Based Oxidation

Hydrogen peroxide (H₂O₂) serves as another common oxidant for the conversion of sulfides to sulfoxides. These reactions are often catalyzed to enhance reaction rates and selectivity. While direct oxidation with hydrogen peroxide can be slow, the use of catalysts like methyltrioxorhenium (MTO) can significantly improve the efficiency of the oxidation of organic disulfides to thiosulfinates. cmu.edunih.gov The MTO-catalyzed oxidation of disulfides with hydrogen peroxide initially yields the thiosulfinate, which can be further oxidized to the thiosulfonate. cmu.edunih.gov

In the context of pyridine (B92270) derivatives, hydrogen peroxide in acetic acid has been used for the N-oxidation of pyridines. arkat-usa.org For the oxidation of the sulfur atom, catalyzed systems are generally preferred. For example, polyoxometalates have been used as catalysts for the oxidation of various organic substrates, including sulfides, with 30% aqueous H₂O₂. huji.ac.il

N-Oxidation Strategies for Pyridine Precursors

An alternative strategy involves the N-oxidation of a pre-existing 2-(methylsulfinyl)pyridine. However, the more common approach is the oxidation of a 2-substituted pyridine to its N-oxide. semanticscholar.org The N-oxide functionality can activate the pyridine ring towards certain reactions and can be a desirable feature in the final product. semanticscholar.orgwikipedia.org

Catalytic N-Oxidation Approaches (e.g., Ruthenium Catalysis)

Catalytic methods for N-oxidation offer advantages in terms of efficiency and milder reaction conditions. While specific examples for 2-(methylsulfinyl)pyridine are not detailed in the provided context, general methods for pyridine N-oxidation are well-established. For instance, methyltrioxorhenium (MTO) has been used to catalyze the N-oxidation of various substituted pyridines with high yields using hydrogen peroxide. arkat-usa.org Other catalytic systems, such as those based on manganese, have also been explored for oxidation reactions involving pyridine-containing ligands. nih.gov More recent approaches have utilized polyoxometallates as catalysts for the oxidation of pyridines with H₂O₂. nih.gov

Multi-Step Synthesis Pathways

In some cases, the synthesis of 2-(methylsulfinyl)pyridine 1-oxide may be accomplished through a multi-step pathway. This can involve the initial synthesis of a substituted pyridine followed by sequential oxidation of the nitrogen and sulfur atoms, or vice versa. For example, one could first synthesize 2-(methylthio)pyridine and then perform a two-step oxidation, first at the nitrogen to form 2-(methylthio)pyridine 1-oxide, followed by oxidation of the sulfur to yield the final product. The order of these oxidation steps can be crucial to avoid unwanted side reactions.

Sequential Halogenation, Thiolation, and Oxidation Strategies

A common and versatile approach to 2-(Methylsulfinyl)pyridine 1-oxide involves a three-step sequence starting from a pyridine derivative. This strategy provides a high degree of control over the introduction of the desired functional groups.

The initial step is the halogenation of the pyridine ring, typically at the 2-position. Various halogenating agents can be employed, and the choice often depends on the specific substrate and desired regioselectivity. nih.gov For instance, the use of phosphorus oxychloride on pyridine N-oxide can yield 2-chloropyridine (B119429). wikipedia.org Other methods for selective halogenation of pyridines have also been developed, including those using designed phosphine (B1218219) reagents. researchgate.netnih.gov

Following halogenation, the next step is thiolation , where the halogen atom is displaced by a methylthio group. This is typically achieved by reacting the 2-halopyridine with a source of the methylthiolate anion, such as sodium thiomethoxide.

The final step is a dual oxidation . The 2-(methylthio)pyridine intermediate is treated with an oxidizing agent to concurrently form the N-oxide on the pyridine nitrogen and the sulfoxide from the thioether. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). google.comprepchem.comprepchem.com The reaction is often carried out in a chlorinated solvent like chloroform at controlled temperatures. prepchem.comprepchem.com

A patent describes a method where a 2-substituted-5-(1-alkylthio)alkyl-pyridine is oxidized with mCPBA in a polar solvent like dichloromethane (B109758) below 0 °C to yield the corresponding sulfoxide. google.com This sulfoxide can then be further processed.

| Step | Reaction | Reagents |

| 1 | Halogenation | POCl₃, PPh₃/CX₄, etc. |

| 2 | Thiolation | NaSMe, MeSH/base |

| 3 | Oxidation | m-CPBA, H₂O₂/AcOH |

Condensation and Subsequent Oxidation Processes

An alternative strategy involves building the pyridine ring through condensation reactions, followed by oxidation. baranlab.org While numerous methods exist for pyridine synthesis via condensation, a subsequent oxidation step is necessary to introduce the N-oxide functionality. baranlab.org

The oxidation of the pyridine nitrogen to an N-oxide is a well-established transformation. orgsyn.orgorganic-chemistry.org Various oxidizing agents can be employed, including peracetic acid, hydrogen peroxide in acetic acid, and m-CPBA. arkat-usa.orgorgsyn.orgorganic-chemistry.org The choice of reagent can influence the reaction conditions and yield. For instance, using hydrogen peroxide in acetic acid is considered an environmentally friendly process. bme.hu

Once the pyridine N-oxide is formed, the methylsulfinyl group can be introduced. If a suitable precursor with a methylthio group is used in the initial condensation, a final oxidation step can convert it to the desired sulfoxide. Alternatively, functionalization of the pre-formed pyridine N-oxide at the 2-position can be achieved, followed by the introduction of the methylthio group and subsequent oxidation to the sulfoxide.

Advanced Synthetic Techniques

In recent years, advancements in synthetic methodology have led to the development of more efficient and sustainable approaches for the synthesis of pyridine N-oxide derivatives.

Microreactor-Assisted Synthesis of Pyridine N-Oxide Derivatives

Microreactor technology has emerged as a powerful tool for chemical synthesis, offering advantages such as precise temperature control, enhanced mixing, and improved safety for handling hazardous reagents and exothermic reactions. bme.huresearchgate.net The N-oxidation of pyridine derivatives is a reaction that can benefit significantly from this technology, as traditional batch processes can pose safety risks. bme.hubme.hu

Studies have shown that the N-oxidation of various pyridine derivatives can be successfully carried out in glass microreactors using oxidizing agents like m-CPBA or aqueous hydrogen peroxide in acetic acid. bme.hu This continuous flow process can lead to higher conversions and yields compared to batch reactions. For example, the N-oxidation of pyridine in a microreactor can achieve complete conversion, whereas batch reactions may result in lower conversions. bme.hu The use of a microreactor can be particularly advantageous for reactions that are difficult to control on a larger scale.

| Parameter | Microreactor Synthesis | Batch Synthesis |

| Temperature Control | Precise | Less Precise |

| Mixing | Excellent | Variable |

| Safety | Enhanced for hazardous reactions | Potential for thermal runaway |

| Scalability | Generally straightforward | Can be challenging |

| Conversion (Example: Pyridine N-oxidation) | Often higher/complete bme.hu | Can be lower bme.hu |

Green Chemistry Metrics and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and improve sustainability. rug.nl When evaluating synthetic routes, metrics such as atom economy, E-factor (environmental factor), and reaction mass efficiency are considered. researchgate.net

For the synthesis of 2-(Methylsulfinyl)pyridine 1-oxide, a green chemistry assessment would favor routes that use less hazardous reagents, generate less waste, and are more energy-efficient. For example, the use of hydrogen peroxide as an oxidizing agent is often preferred over peracids as it generates water as the only byproduct. bme.hu The use of catalytic methods and the reduction of solvent usage are also key considerations. researchgate.net

The application of microreactor technology, as discussed previously, aligns well with the principles of green chemistry by improving energy efficiency and safety. bme.hu Furthermore, exploring biocatalytic methods for oxidation reactions could offer a highly selective and environmentally benign alternative for the synthesis of pyridine N-oxides.

Reactivity and Mechanistic Investigations of 2 Methylsulfinyl Pyridine 1 Oxide

Nucleophilic Reactions at the Pyridine (B92270) Ring

The pyridine N-oxide moiety is a powerful activating group for nucleophilic substitution. The positively charged nitrogen atom enhances the electrophilicity of the ring carbons, particularly at the C2 and C4 positions. This activation allows reactions with a wide range of nucleophiles under conditions milder than those required for the parent pyridine.

In pyridine N-oxide systems, nucleophilic attack is strongly favored at the C2/C6 and C4 positions. This preference is due to the ability of the N-oxide to stabilize the negative charge in the intermediate Meisenheimer-like complex through resonance. For an unsubstituted pyridine N-oxide, attack generally occurs at the 2- and 4-positions.

In 2-(methylsulfinyl)pyridine (B1605579) 1-oxide, the C2 position is already substituted. The methylsulfinyl group (–S(O)CH₃) is electron-withdrawing, which further increases the electrophilicity of the ring. The primary positions for nucleophilic attack are therefore the C4 and C6 positions. The ultimate regioselectivity depends on a combination of electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions. The stabilization of the intermediate formed upon nucleophilic attack dictates the outcome; attack at C2 or C4 allows for a resonance structure where the negative charge resides on the electronegative nitrogen atom, which is a highly stabilizing contribution. stackexchange.com

The nature of a substituent at the 3-position has been shown to direct acylamination, with a 3-methyl group favoring the 2-position and a 2-methoxy group directing to the 6-position. abertay.ac.uk While specific studies on 2-(methylsulfinyl)pyridine 1-oxide are limited, the strong electron-withdrawing nature of the sulfinyl group is expected to activate the C4 and C6 positions towards nucleophilic attack.

The enhanced electrophilicity of the pyridine N-oxide ring allows for reactions with various carbon-based nucleophiles, often requiring activation of the N-oxide oxygen to create a better leaving group.

A notable reaction involves the addition of malonate anions to pyridine N-oxide derivatives. nih.govresearchgate.net This reaction is achieved by activating the N-oxide with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). The activated intermediate is then attacked by the malonate anion, leading selectively to either 2- or 4-substituted dihydropyridines, which can then aromatize. This method provides a regioselective route to functionalized pyridines. nih.gov

Table 1: Regioselective Alkylation of Pyridine N-Oxides with Malonates

| Pyridine N-Oxide Substrate | Activating Agent | Nucleophile | Position of Substitution | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | Trifluoromethanesulfonic anhydride | Diethyl malonate anion | 2- and 4- | nih.gov |

| 4-Methylpyridine (B42270) N-oxide | Trifluoromethanesulfonic anhydride | Diethyl malonate anion | 2- | nih.gov |

| 2,6-Dimethylpyridine N-oxide | Trifluoromethanesulfonic anhydride | Diethyl malonate anion | 4- | researchgate.net |

A more profound transformation occurs when pyridine N-oxides react with sulfoxide-derived anions. chinesechemsoc.org Treatment of a pyridine N-oxide with a methylsulfinyl carbanion, generated from a sulfoxide (B87167) like dimethyl sulfoxide (DMSO) and a strong base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), can lead to a skeletal editing of the pyridine ring. chinesechemsoc.orgchinesechemsoc.org The proposed mechanism involves the nucleophilic addition of the sulfinyl carbanion to the C2 position of the pyridine N-oxide. This is followed by a ring-opening and a subsequent intramolecular cyclization and rearomatization process. In this remarkable transformation, the N-O motif of the starting material is ultimately replaced by a carbon atom from the sulfoxide, converting the pyridine N-oxide into a substituted benzene (B151609) derivative. chinesechemsoc.org

Pyridine N-oxides can be converted to halopyridines through a deoxygenative halogenation process. This reaction typically provides access to 2-halopyridines, which are valuable synthetic intermediates. researchgate.netnih.gov The general mechanism involves the activation of the N-oxide oxygen by an electrophilic reagent, which dramatically increases the electrophilicity of the C2 and C4 positions. This is followed by the nucleophilic attack of a halide anion.

Common reagents for this transformation include phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), and thionyl chloride (SOCl₂). almerja.com More recently, milder reagents like oxalyl chloride have been employed. researchgate.netgoogle.com

The mechanism for deoxygenative chlorination with oxalyl chloride can be described as follows:

Activation: The nucleophilic oxygen of the N-oxide attacks one of the electrophilic carbonyl carbons of oxalyl chloride.

Intermediate Formation: This addition leads to an unstable intermediate which readily collapses, releasing carbon dioxide and carbon monoxide, and forming an N-acyloxypyridinium species.

Nucleophilic Attack: A chloride ion (from oxalyl chloride or an added salt) then attacks the activated pyridine ring, preferentially at the C2 position.

Aromatization: The resulting dihydropyridine (B1217469) intermediate eliminates the acyloxy group to restore aromaticity, yielding the 2-chloropyridine (B119429) product. researchgate.net

The use of oxalyl chloride in the presence of triethylamine (B128534) has been shown to be a highly efficient method for the synthesis of 2-chloropyridine from pyridine N-oxide, achieving yields of up to 90%. google.com

Table 2: Reagents for Deoxygenative Halogenation of Pyridine N-Oxides

| Reagent | Typical Product | Reference |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | 2-Chloropyridine | almerja.com |

| Thionyl chloride (SOCl₂) | 2-Chloropyridine | abertay.ac.uk |

| Oxalyl chloride / Triethylamine | 2-Chloropyridine | google.com |

| Oxalyl bromide / Triethylamine | 2-Bromopyridine | researchgate.net |

Electrophilic Aromatic Substitution Patterns

The N-oxide function reverses the typical reactivity of the pyridine ring towards electrophiles. While pyridine itself is highly deactivated, pyridine N-oxide is activated and undergoes electrophilic aromatic substitution (EAS) under relatively moderate conditions. vaia.com

Pyridine is very unreactive towards EAS for two main reasons: the nitrogen atom is more electronegative than carbon, withdrawing electron density from the ring, and under the acidic conditions often used for EAS, the nitrogen atom is protonated, creating a positively charged pyridinium (B92312) ion which is even more strongly deactivated.

In contrast, the N-oxide group in 2-(methylsulfinyl)pyridine 1-oxide significantly enhances the ring's reactivity towards electrophiles. bhu.ac.in The oxygen atom of the N-oxide can donate its lone-pair electrons into the pyridine ring through resonance. This donation increases the electron density at the C2, C4, and C6 positions, thereby activating the ring for attack by electrophiles. vaia.combhu.ac.in This effect more than compensates for the inductive withdrawal of the ⁺N–O⁻ group, making pyridine N-oxides more reactive than pyridine and even benzene in some cases.

While the N-oxide group activates the C2, C4, and C6 positions, electrophilic attack occurs with high regioselectivity at the C4 position (para to the N-oxide). bhu.ac.inrsc.org Attack at C2 or C6 is disfavored due to the proximity of the positively charged nitrogen atom. Resonance stabilization of the sigma complex (the arenium ion intermediate) formed during electrophilic attack is most effective when the attack occurs at C4. This leads to a resonance contributor where the positive charge is delocalized onto the N-oxide oxygen, a particularly stable arrangement. vaia.com

Rearrangement Reactions

The unique electronic properties of 2-(methylsulfinyl)pyridine 1-oxide make it a substrate for intriguing rearrangement reactions, offering pathways to novel molecular scaffolds. These transformations often involve the interplay between the N-oxide and sulfinyl groups, leading to complex and sometimes unexpected products.

Polonovski-Type Rearrangements

The Polonovski reaction, a classic transformation of tertiary amine N-oxides, typically involves treatment with an activating agent like acetic anhydride, leading to the formation of an N-acyloxyammonium salt. This intermediate then undergoes deprotonation at a position alpha to the nitrogen, followed by rearrangement to yield an enamine and a carboxylic acid, or their subsequent products. While there is a lack of specific literature detailing the Polonovski-type rearrangement of 2-(methylsulfinyl)pyridine 1-oxide, the general mechanism can be extrapolated to this substrate.

Activation of the N-oxide with acetic anhydride would form the corresponding O-acetylated intermediate. Subsequent abstraction of a proton from the methyl group of the sulfinyl moiety or from the pyridine ring could initiate the rearrangement. Given the acidity of the protons on the methyl group adjacent to the sulfinyl group, a researchgate.netprepchem.com-sigmatropic rearrangement could be envisioned, although this is less common in traditional Polonovski reactions. The more classical pathway would involve deprotonation at the 6-position of the pyridine ring, leading to a dihydropyridine intermediate that could further react.

A related transformation is the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines upon treatment with trifluoroacetic anhydride (TFAA). wikipedia.org This reaction proceeds through a [3.3]-sigmatropic rearrangement. wikipedia.org The application of these conditions to 2-(methylsulfinyl)pyridine 1-oxide would be an interesting area for future investigation to determine the preferred reaction pathway and the resulting products.

N-to-C Atom Transmutation Mechanisms

A remarkable transformation involving pyridine N-oxides is the direct replacement of the nitrogen atom with a carbon atom, a process known as N-to-C atom transmutation. Recent studies have demonstrated that sulfoxide-derived anions can serve as a source for the inserted carbon atom in the transmutation of pyridine N-oxides to their corresponding benzene analogs.

This transformation is proposed to proceed through a nucleophilic addition of the sulfoxide-derived anion to the pyridine N-oxide ring, followed by a dearomatization and subsequent aromatization sequence, which ultimately results in the expulsion of the nitrogen atom and the incorporation of the carbon from the sulfoxide. This methodology offers a powerful tool for skeletal editing of heterocyclic compounds.

| Entry | Pyridine N-oxide Substrate | Sulfoxide Reagent | Product | Yield (%) |

| 1 | Pyridine N-oxide | Dimethyl sulfoxide | Benzene | 40 |

| 2 | 4-Methoxypyridine N-oxide | Dimethyl sulfoxide | Anisole | 75 |

| 3 | 4-Chloropyridine N-oxide | Dimethyl sulfoxide | Chlorobenzene | 60 |

| 4 | Quinoline (B57606) N-oxide | Dimethyl sulfoxide | Naphthalene | 85 |

This table presents a selection of N-to-C transmutation reactions of various pyridine N-oxides using a sulfoxide reagent. The yields are based on reported experimental data.

Oxidation and Reduction Chemistry of the Sulfinyl Moiety

The sulfinyl group in 2-(methylsulfinyl)pyridine 1-oxide is a key functional handle that can undergo both oxidation and reduction, providing access to a range of derivatives with modulated electronic and steric properties.

Further Oxidation to Sulfone Derivatives

The oxidation of the sulfinyl group in 2-(methylsulfinyl)pyridine 1-oxide to the corresponding sulfone, 2-(methylsulfonyl)pyridine (B98560) 1-oxide, can be achieved using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

The choice of oxidant and reaction conditions can be crucial to avoid over-oxidation or undesired side reactions with the pyridine N-oxide moiety. For instance, molybdenum complexes in the presence of hydrogen peroxide have been shown to be effective catalysts for the selective oxidation of sulfides to either sulfoxides or sulfones by controlling the stoichiometry of the oxidant. researchgate.net This method could potentially be applied to achieve the controlled oxidation of 2-(methylsulfinyl)pyridine 1-oxide.

| Oxidizing Agent | Product | Comments |

| Hydrogen Peroxide (H₂O₂) | 2-(Methylsulfonyl)pyridine 1-oxide | A common and relatively clean oxidant. |

| m-Chloroperoxybenzoic acid (m-CPBA) | 2-(Methylsulfonyl)pyridine 1-oxide | A powerful and widely used peroxy acid. |

| Potassium Permanganate (KMnO₄) | 2-(Methylsulfonyl)pyridine 1-oxide | A strong oxidizing agent, requires careful control of reaction conditions. |

This table summarizes common oxidizing agents for the conversion of sulfoxides to sulfones.

Selective Reduction of the Sulfinyl Group

The selective reduction of the sulfinyl group in 2-(methylsulfinyl)pyridine 1-oxide to the corresponding sulfide, 2-(methylthio)pyridine (B99088) 1-oxide, presents a synthetic challenge due to the potential for the simultaneous reduction of the pyridine N-oxide functionality.

Several methods are available for the reduction of sulfoxides, including the use of metal hydrides, phosphine-based reagents, and certain metal catalysts. However, many of these reagents can also reduce pyridine N-oxides. A recent development has shown that iron powder in the presence of water and carbon dioxide can efficiently reduce both sulfoxides and pyridine N-oxides. nih.gov Achieving selectivity would therefore require careful selection of the reducing agent and optimization of the reaction conditions. One study has shown that mammalian methionine sulfoxide reductase A can selectively reduce methylsulfinyl groups, suggesting a potential biocatalytic approach for this transformation. nih.gov

| Reagent | Potential Outcome | Selectivity Concern |

| Iron Powder/H₂O/CO₂ | Reduction of both sulfinyl and N-oxide groups | Low selectivity for the sulfinyl group. nih.gov |

| Methionine Sulfoxide Reductase A | Selective reduction of the sulfinyl group | Highly specific enzymatic reduction. nih.gov |

| Titanium(IV) chloride/Sodium iodide | Reduction of sulfoxides | Potential for reaction with the N-oxide group. |

This table outlines potential reagents for the reduction of the sulfinyl group and highlights the challenge of achieving selectivity in the presence of a pyridine N-oxide.

Catalytic Applications of 2 Methylsulfinyl Pyridine 1 Oxide and Its Derivatives

Ligand Design in Transition Metal Catalysis

The ability of 2-(methylsulfinyl)pyridine (B1605579) 1-oxide and its analogs to coordinate with transition metals has been harnessed in the design of effective catalysts for a variety of organic reactions. The presence of multiple potential donor sites—the N-oxide oxygen, the sulfinyl oxygen, and the pyridine (B92270) nitrogen—allows for diverse coordination behaviors.

2-(Methylsulfinyl)pyridine 1-oxide and related compounds can act as either monodentate or bidentate ligands, depending on the metal center and reaction conditions. The N-oxide moiety is a strong coordinating group, and the sulfinyl group can also participate in coordination, leading to the formation of stable chelate rings.

The coordination chemistry of pyridine N-oxide with various transition metals has been extensively studied. dtic.mil For instance, zinc(II) has been shown to form complexes with pyridine-based ligands where the ligands are coordinated via their nitrogen atoms. mdpi.com In the case of 2-hydroxypyridine-N-oxide derivatives, they have been demonstrated to be effective chelators for iron. nih.gov

In complexes with dipyridylpyrrole N-oxide ligands, which share features with the title compound, the ligands chelate to a zinc metal center. rsc.orgresearchgate.net Similarly, molybdenum(VI) can form chelate complexes with ligands such as 2,2'-dipyridyl-N-oxide. nih.gov A molybdenum(VI) complex with 5-(2-pyridyl-1-oxide)tetrazole, a ligand analogous to 2-(methylsulfinyl)pyridine 1-oxide, coordinates in a bidentate N,O-fashion, forming a stable six-membered chelate ring. mdpi.com This chelation is crucial for the subsequent catalytic activity of the metal center.

The coordination can be influenced by the specific substituents on the pyridine ring and the nature of the metal. The interplay between the N-oxide and the sulfinyl group in 2-(methylsulfinyl)pyridine 1-oxide allows for fine-tuning of the electronic and steric environment around the metal, which is a key aspect of ligand design.

The versatility of 2-(methylsulfinyl)pyridine 1-oxide and its derivatives as ligands is evident in their application across a range of metal-catalyzed reactions.

Palladium-Catalyzed Reactions: Pyridine N-oxides have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions. researchgate.net For example, they have been used in the oxidative cross-coupling of indoles, where a Pd(II)-catalyzed process activates C-H bonds. nih.gov Furthermore, palladium catalysis has enabled the highly selective alkenylation and direct arylation of pyridine N-oxides with unactivated arenes. nih.gov The palladium-catalyzed oxidative C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles has also been developed. rsc.org

Molybdenum-Catalyzed Reactions: Molybdenum complexes bearing pyridine N-oxide-type ligands have shown significant catalytic activity, particularly in oxidation reactions. A molybdenum(VI) complex with a 5-(2-pyridyl-1-oxide)tetrazole ligand has been reported as a stable heterogeneous catalyst for the epoxidation of olefins, including bio-based substrates like fatty acid methyl esters. mdpi.com Molybdenum-based catalysts are also effective for the N-oxidation of various N-heterocycles. nih.gov The catalytic activity of molybdenum complexes with tridentate Schiff base ligands has also been explored for epoxidation reactions. nih.gov

Zinc-Catalyzed Reactions: Zinc complexes incorporating pyridine N-oxide ligands have emerged as efficient catalysts for Michael addition reactions. rsc.orgjst.go.jp Specifically, zinc complexes with dipyridylpyrrole N-oxide ligands have demonstrated high efficiency in catalyzing the thiol-Michael addition of thiols to α,β-unsaturated ketones at room temperature with low catalyst loadings. rsc.orgresearchgate.net The coordination of the N-oxide to the zinc center is believed to play a crucial role in the catalytic mechanism. researchgate.net The formation of zinc oxide nanoparticles has also been studied in pyridine-mediated reactions. mdpi.com

Table 1: Examples of Metal-Catalyzed Reactions with Pyridine N-Oxide Derivatives

| Metal | Reaction Type | Ligand Type | Substrates | Products | Reference(s) |

| Palladium | Oxidative Cross-Coupling | Pyridine N-Oxide | Pyridine N-oxides, Indoles | Arylated Pyridine N-oxides | nih.gov |

| Palladium | Alkenylation/Arylation | Pyridine N-Oxide | Pyridine N-oxides, Alkenes/Arenes | Alkenylated/Arylated Pyridine N-oxides | nih.gov |

| Molybdenum | Epoxidation | 5-(2-pyridyl-1-oxide)tetrazole | Olefins (e.g., methyl oleate) | Epoxides | mdpi.com |

| Molybdenum | N-Oxidation | Various N-heterocycles | N-heterocycles | N-oxides | nih.gov |

| Zinc | Thiol-Michael Addition | Dipyridylpyrrole N-oxide | Thiols, α,β-unsaturated ketones | Thioethers | rsc.orgresearchgate.net |

A significant area of research has been the development of chiral pyridine N-oxide ligands for use in asymmetric catalysis. By introducing chirality into the ligand framework, it is possible to create a chiral environment around the metal center, enabling the enantioselective synthesis of valuable molecules.

Various strategies have been employed to design chiral pyridine N-oxides. These include the use of helical chirality and the incorporation of chiral substituents. nih.gov These chiral ligands have been applied in a range of asymmetric transformations, demonstrating their potential to induce high levels of enantioselectivity. For instance, chiral pyridine N-oxide catalysts have been developed for the enantioselective ring-opening of epoxides with chloride nucleophiles to produce optically active chlorohydrins. nih.gov

The design of these ligands often draws inspiration from the broader field of asymmetric catalysis, including the use of privileged chiral backbones and the application of principles from chiral cyclopentadienyl (B1206354) ligands. nih.gov The modular nature of pyridine N-oxide synthesis allows for the systematic variation of steric and electronic properties to optimize catalyst performance for specific reactions.

Organocatalytic Roles

Beyond their role as ligands in transition metal catalysis, pyridine N-oxides, including 2-(methylsulfinyl)pyridine 1-oxide, can themselves act as organocatalysts, leveraging the nucleophilic character of the N-oxide oxygen.

Pyridine N-oxides are effective Lewis base catalysts for a variety of organic transformations. The nucleophilic oxygen of the N-oxide can activate substrates, facilitating subsequent reactions.

One notable application is in phosphorylation reactions. For example, 4-methylpyridine (B42270) N-oxide has been shown to catalyze the amine-free O-phosphorylation of alcohols under mild conditions. nih.gov This method is compatible with acid- and base-sensitive substrates and allows for the chemoselective phosphorylation of polyols.

Furthermore, chiral 4-arylpyridine-N-oxides have been utilized as catalysts in the highly efficient enantioselective N-acylative desymmetrization of sulfonimidamides, leading to the formation of N-acylative sulfonimidamides with sulfur(VI)-stereocenters in high yields and excellent enantioselectivities. rsc.org

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. masterorganicchemistry.com Pyridine derivatives have been shown to participate in and catalyze Michael addition reactions. nih.govnih.gov

While direct organocatalysis of Michael additions by 2-(methylsulfinyl)pyridine 1-oxide is less documented, the principles of Lewis base catalysis by pyridine N-oxides suggest their potential in this area. The N-oxide can act as a Lewis base to activate the Michael acceptor or the nucleophile.

More established is the use of metal complexes with pyridine N-oxide ligands as catalysts for Michael additions, as discussed in section 4.1.2. In these systems, the pyridine N-oxide ligand plays a crucial role in modulating the reactivity of the metal center, which in turn catalyzes the Michael addition. For example, zinc complexes with pyridine-N-oxide ligands are highly effective for thiol-Michael additions. rsc.orgresearchgate.net

Participation in Cyclization Reactions (e.g., [4+1] Cycloadditions)

Pyridine N-oxides are recognized as potent Lewis basic organocatalysts capable of activating various reagents and facilitating complex chemical transformations. nih.gov Their utility stems from the high nucleophilicity of the N-oxide oxygen atom, which can interact with electrophiles to form reactive intermediates. While the specific catalytic application of 2-(methylsulfinyl)pyridine 1-oxide in [4+1] cycloadditions is not extensively documented in the scientific literature, the broader class of substituted pyridine N-oxides has been shown to participate effectively in other forms of cyclization reactions, demonstrating their potential for constructing cyclic molecular architectures.

An illustrative example of the involvement of a substituted pyridine N-oxide derivative in a cyclization reaction is the highly enantioselective [3+2] cycloaddition of nitrones with 2-alkenoyl pyridine N-oxides. Although this is formally a [3+2] cycloaddition, it demonstrates the crucial role of the pyridine N-oxide moiety in coordinating with a catalyst and directing the stereochemical outcome of a reaction that forms a five-membered ring.

In a study on this transformation, 2-alkenoyl pyridine N-oxides were used as effective dipolarophiles in reactions with various nitrones. The process is catalyzed by a copper(II)-bis(oxazoline) (Cu(II)-BOX) complex, where the pyridine N-oxide acts as a bidentate ligand, coordinating to the copper center through both the N-oxide oxygen and the carbonyl oxygen of the alkenoyl group. This chelation creates a rigid, chiral environment that allows for high levels of stereocontrol.

The reaction between (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one 1-oxide and N,C-diphenylnitrone was systematically studied to optimize conditions. Researchers found that using a combination of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and a specific phenyl-BOX ligand in the presence of molecular sieves led to excellent yields and high enantioselectivity.

The optimized conditions proved to be general for a range of N-phenyl nitrones, affording the corresponding isoxazolidine (B1194047) products in good to excellent yields and with high diastereo- and enantioselectivities. The results indicate that the electronic nature of the substituent on the nitrone's C-phenyl ring has a modest effect on the reaction's efficiency and stereoselectivity.

This research underscores the significant potential of substituted pyridine N-oxides in asymmetric catalysis. The ability of the N-oxide to act as a directing group and participate in the formation of a rigid chiral environment is key to achieving high stereoselectivity. While this example is a [3+2] cycloaddition, the principles of Lewis basicity and chelation demonstrated by the 2-alkenoyl pyridine N-oxide could foreseeably be applied to other cyclization manifolds, including [4+1] cycloadditions. Further research into catalysts like 2-(methylsulfinyl)pyridine 1-oxide could expand the scope and utility of this versatile class of compounds in synthetic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy for 2-(Methylsulfinyl)pyridine (B1605579) 1-oxide allows for the analysis of its hydrogen atoms. The chemical shifts (δ) of the protons on the pyridine (B92270) ring are significantly influenced by the electronic effects of both the N-oxide and the methylsulfinyl substituent. The N-oxide group generally causes a downfield shift of the ring protons compared to pyridine, particularly at the ortho (C2, C6) and para (C4) positions, due to its electron-withdrawing nature.

The 2-methylsulfinyl group, being electron-withdrawing, further deshields the adjacent protons. Consequently, the H-3 proton is expected to resonate at a lower field than in unsubstituted pyridine 1-oxide. The methyl protons of the sulfinyl group would appear as a sharp singlet, with its chemical shift influenced by the adjacent sulfoxide (B87167) and the aromatic ring.

Based on data from related substituted pyridine N-oxides, the expected chemical shifts for the aromatic protons of 2-(Methylsulfinyl)pyridine 1-oxide in a solvent like CDCl₃ are anticipated to follow a specific pattern. core.ac.ukrsc.org The proton at position 6 (H-6) is typically the most deshielded due to its proximity to the N-oxide group. rsc.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for 2-(Methylsulfinyl)pyridine 1-oxide

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.30 - 7.50 | Doublet of doublets (dd) |

| H-4 | 7.25 - 7.45 | Triplet of doublets (td) |

| H-5 | 7.35 - 7.55 | Triplet of doublets (td) |

| H-6 | 8.20 - 8.40 | Doublet (d) |

| -S(O)CH₃ | 2.70 - 2.90 | Singlet (s) |

Carbon-¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. In 2-(Methylsulfinyl)pyridine 1-oxide, the chemical shifts of the five carbon atoms in the pyridine ring and the one in the methyl group are diagnostic. The C-2 carbon, being directly attached to both the N-oxide nitrogen and the sulfinyl group, is expected to be significantly downfield. The N-oxide function deshields the C-2 and C-6 carbons. rsc.org The carbon chemical shifts in pyridine N-oxides are sensitive to the electronic nature of substituents. core.ac.uk

The assignments are typically confirmed using two-dimensional NMR techniques and by comparison with data from analogous compounds such as 2-methylpyridine (B31789) N-oxide and 2-chloropyridine (B119429) N-oxide. rsc.org The methyl carbon of the sulfinyl group will appear as a distinct signal in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2-(Methylsulfinyl)pyridine 1-oxide

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-2 | 148.0 - 152.0 |

| C-3 | 123.0 - 126.0 |

| C-4 | 125.0 - 128.0 |

| C-5 | 126.0 - 129.0 |

| C-6 | 138.0 - 141.0 |

| -S(O)CH₃ | 40.0 - 45.0 |

For compounds that are difficult to analyze in solution due to low solubility, solid-state NMR (ssNMR) serves as a powerful alternative. mdpi.com Solid-state ¹³C and ¹⁵N NMR, often using techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), can provide valuable structural information. mdpi.com

For pyridine-N-oxides, ssNMR can elucidate details about intermolecular interactions, such as hydrogen bonding in the crystal lattice, and identify the presence of different polymorphic forms. While solution NMR averages out molecular orientations through tumbling, ssNMR provides data on the molecule in a fixed state, revealing structural details that are averaged in solution. acs.org The chemical shifts in the solid state can differ from those in solution, and these differences can be used to understand the effects of the crystalline environment.

The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically within 5 Å). wikipedia.orglibretexts.org Two-dimensional NOE Spectroscopy (NOESY) is a key experiment for confirming the regiochemistry and stereochemistry of molecules. wikipedia.orglibretexts.org

For 2-(Methylsulfinyl)pyridine 1-oxide, a NOESY experiment would be crucial for unambiguously confirming the position of the methylsulfinyl group. A definitive NOE correlation would be expected between the protons of the methyl group [-S(O)CH₃] and the H-3 proton on the pyridine ring. The observation of this cross-peak in the NOESY spectrum provides conclusive evidence that these two groups are spatially proximate, which is only possible if the methylsulfinyl group is located at the C-2 position. The absence of a significant NOE between the methyl protons and H-6 would further support this assignment.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in 2-(Methylsulfinyl)pyridine 1-oxide. The spectrum is characterized by several key absorption bands. The N-oxide group gives rise to a strong stretching vibration (ν N-O), typically observed in the 1200-1300 cm⁻¹ region. nist.gov The sulfoxide group (S=O) also has a characteristic strong stretching band (ν S=O), which generally appears between 1030 and 1070 cm⁻¹.

Other significant bands include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aromatic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H bending vibrations. lew.ro The specific positions of these bands can be influenced by the electronic interplay between the N-oxide and methylsulfinyl groups. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for 2-(Methylsulfinyl)pyridine 1-oxide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring Stretch (C=C, C=N) | 1400 - 1600 | Medium-Strong |

| N-O Stretch | 1200 - 1300 | Strong |

| S=O Stretch | 1030 - 1070 | Strong |

| Aromatic C-H Bending (Out-of-Plane) | 750 - 900 | Strong |

FT-Raman Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework. While specific experimental FT-Raman data for 2-(Methylsulfinyl)pyridine 1-oxide is not extensively published, analysis of the closely related compound, 2-methylpyridine 1-oxide, offers significant insight into the expected vibrational characteristics of the core picoline N-oxide structure. nih.gov

The vibrational spectrum is dominated by modes arising from the pyridine ring, the N-oxide group, and the methyl group. For 2-(Methylsulfinyl)pyridine 1-oxide, additional characteristic bands corresponding to the sulfinyl (S=O) and methyl-sulfur (C-S) groups would be expected. The N-O stretching vibration is a key diagnostic peak for pyridine N-oxides. A detailed interpretation of the infrared and Raman spectra of 2-methylpyridine 1-oxide has been successfully performed and shows excellent agreement between theoretical calculations and experimental values. nih.gov

Table 1: Representative Vibrational Modes Based on 2-Methylpyridine 1-oxide This table presents data for a related compound to infer the vibrational characteristics of the main structural framework.

| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| ν(N-O) | N-Oxide Stretch | ~1200 - 1300 |

| ν(C=C), ν(C=N) | Pyridine Ring Stretching | ~1400 - 1650 |

| δ(C-H) | Ring C-H Bending | ~1000 - 1200 |

| ν(S=O) | Sulfoxide Stretch | ~1030 - 1070 |

Note: ν = stretching, δ = bending. The S=O and C-S ranges are general and would be present in 2-(Methylsulfinyl)pyridine 1-oxide but not in 2-methylpyridine 1-oxide.

Mass Spectrometry Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.gov For 2-(Methylsulfinyl)pyridine 1-oxide (C₆H₇NO₂S), the theoretical monoisotopic mass can be calculated and compared to the experimentally measured value. The difference, typically measured in parts per million (ppm), confirms the molecular formula with high confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Theoretical HRMS Data for 2-(Methylsulfinyl)pyridine 1-oxide

| Chemical Formula | Ion Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₆H₇NO₂S | [M+H]⁺ | 158.02702 |

| C₆H₇NO₂S | [M+Na]⁺ | 180.00896 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of polar, thermally labile molecules by transferring them from solution to the gas phase as intact ions. nih.gov It is commonly coupled with mass spectrometry for the analysis of pyridine N-oxide derivatives. researchgate.netnih.gov

In positive-ion mode ESI-MS, 2-(Methylsulfinyl)pyridine 1-oxide is expected to readily form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, which involve the isolation and fragmentation of the precursor ion, can provide structural information. A characteristic fragmentation pathway for pyridine N-oxides is the neutral loss of an oxygen atom (16 Da) from the N-O bond, a process that is readily observed in ESI-MS/MS studies. nih.govresearchgate.net Further fragmentation can provide additional structural details.

Table 3: Expected Ions in ESI-MS Analysis of 2-(Methylsulfinyl)pyridine 1-oxide

| Ion | Description | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 158.03 |

| [M+Na]⁺ | Sodiated Adduct | 180.01 |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, making them vital for assessing purity and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the purity of non-volatile organic compounds. The precursor, 2-(Methylthio)pyridine (B99088), is assayed for purity using HPLC, indicating the suitability of this method for the oxidized product. sigmaaldrich.comsigmaaldrich.com A typical analysis for 2-(Methylsulfinyl)pyridine 1-oxide would employ a reverse-phase column, where the compound's retention time is a function of its polarity and the specific conditions used. By comparing the area of the product peak to the total area of all peaks in the chromatogram, the purity can be accurately quantified.

Table 4: Representative HPLC Method Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | C18 Reverse-Phase Column |

| Mobile Phase | Gradient of Water and Acetonitrile (or Methanol), often with a modifier like formic acid |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Output | Chromatogram showing retention time and peak area |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a synthesis and to determine the appropriate solvent system for larger-scale purification. fishersci.carroij.com To monitor the oxidation of 2-(methylthio)pyridine to 2-(Methylsulfinyl)pyridine 1-oxide, samples are spotted onto a TLC plate over time. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The Retardation Factor (R_f_), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. Due to the introduction of the polar N-oxide and sulfoxide groups, the product is expected to have a lower R_f_ value (i.e., be more retained) than the starting material on a normal-phase plate like silica (B1680970) gel. rochester.edu

Table 5: Representative TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ Plate |

| Mobile Phase | Mixture of a non-polar and polar solvent (e.g., Ethyl Acetate/Hexane or Dichloromethane (B109758)/Methanol) |

| Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate) |

| Analysis | Comparison of R_f_ values of starting material and product spots |

Computational Chemistry and Theoretical Studies of 2 Methylsulfinyl Pyridine 1 Oxide

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for investigating the molecular properties of organic compounds. For pyridine (B92270) derivatives, DFT calculations can accurately predict geometries, electronic characteristics, and spectroscopic features, offering a valuable complement to experimental data. nih.govnih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) map reveals key aspects of reactivity and intermolecular interactions.

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.commdpi.com For many pyridine derivatives, the HOMO-LUMO gap is a key parameter in understanding their bioactivity, as it reflects the ease of intramolecular charge transfer. irjweb.comajrcps.com

The molecular electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.govmdpi.com For pyridine N-oxides, the oxygen atom is a region of high electron density, making it a primary site for interaction with electrophiles and for forming hydrogen bonds. mdpi.com In studies of styrylpyridines, ESP maps calculated using DFT have been used to understand their electronic properties. researchgate.net The ESP of pyridine oxime molecules, for example, shows a high electron density around the -N-OH group, indicating it as a potential binding site. mdpi.com

Table 1: Key Electronic Properties and Their Significance

| Property | Description | General Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; higher energy suggests greater electron-donating ability. irjweb.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; lower energy suggests greater electron-accepting ability. mdpi.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. irjweb.commdpi.com |

| Electrostatic Potential (ESP) | The potential energy experienced by a positive point charge at various locations around the molecule. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.comresearchgate.net |

This table is generated based on general principles of computational chemistry as applied to related molecular systems.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a fundamental method for molecular characterization. DFT calculations can simulate these spectra with a high degree of accuracy, aiding in the assignment of experimental vibrational bands. nih.govresearchgate.net

For pyridine derivatives, characteristic vibrational modes can be assigned to specific functional groups and skeletal motions. For instance, in a study on picolinaldehyde oxime, DFT calculations at the B3LYP/6-311++G(d,p) level provided vibrational frequencies that showed excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov The C-H stretching vibrations in pyridine rings are typically observed in the 3076–2922 cm⁻¹ range. researchgate.net The in-plane and out-of-plane deformation vibrations of the pyridine ring are also sensitive to substitution and coordination. researchgate.net

While a specific simulated IR spectrum for 2-(methylsulfinyl)pyridine (B1605579) 1-oxide is not available in the provided sources, data for related compounds can offer insights. For example, the NIST WebBook provides the condensed phase IR spectrum of pyridine 1-oxide, which serves as a parent compound. nist.gov The computed IR spectrum for (E)/(Z)-2-[2-(Methylsulfanyl)-1-ethenyl]pyridine is also available, providing some reference for a pyridine ring substituted with a sulfur-containing group at the 2-position. spectrabase.com

Table 2: Representative Vibrational Modes in Pyridine Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |

|---|---|---|

| N-O Stretch | ~942 (in picolinaldehyde oxime) | This mode is sensitive to the electronic environment of the N-oxide group. researchgate.net |

| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of the pyridine ring. researchgate.net |

| Pyridine Ring Vibrations | 1460 - 1490 | In-plane stretching and deformation modes. researchgate.net |

| C-S Stretch | Not specified in sources | The frequency would be characteristic of the methylsulfinyl group. |

| S=O Stretch | Not specified in sources | A strong band is expected for the sulfoxide (B87167) group. |

This table is based on data from related pyridine compounds and general spectroscopic principles.

DFT calculations are a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. This allows for the determination of activation energies and the exploration of reaction pathways. For pyridine N-oxides, which can react with both electrophiles and nucleophiles, mechanistic studies are crucial for understanding their reactivity. scripps.edu

Generally, nucleophilic reactions on pyridine N-oxides proceed via an initial attack of an electrophile on the N-oxide oxygen, followed by the addition of a nucleophile to the 2- or 4-position of the pyridine ring. scripps.edu Computational studies on the reactions of pyridine N-oxides have provided insights into various transformations, including perfluoroalkylation reactions. nih.gov In one study, mechanistic investigations revealed that the electronic nature of the pyridine N-oxide influences the formation of photoactive electron-donor-acceptor (EDA) complexes, which can be crucial for the reaction's progress. nih.gov

Although specific transition state analyses for reactions involving 2-(methylsulfinyl)pyridine 1-oxide were not found in the search results, the general principles derived from studies of other pyridine N-oxides are applicable. Such calculations could, for example, elucidate the mechanism of oxidation, reduction, or substitution reactions involving the sulfinyl group or the pyridine N-oxide moiety.

Molecular Modeling and Conformation Studies

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structures and dynamic behavior of molecules. For a flexible molecule like 2-(methylsulfinyl)pyridine 1-oxide, conformational analysis is key to understanding its properties.

The orientation of the methylsulfinyl group relative to the pyridine N-oxide ring is a key conformational feature. The rotation around the C-S bond can lead to different stable conformers, which may have distinct properties and reactivities.

Non-covalent interactions, such as hydrogen bonds, π–π stacking, and halogen bonds, play a critical role in determining the crystal packing and aggregation behavior of molecules. nih.govnih.govspbu.ru

In the solid state, pyridine N-oxide derivatives are known to form various non-covalent interactions. The crystal structure of 2,2′-[Methylenebis(sulfanediyl)]bis(pyridine 1-oxide) reveals weak hydrogen bonding between the N-oxide oxygen atoms and C-H groups of adjacent molecules, leading to a zigzag arrangement in the crystal lattice. researchgate.net Notably, no π–π stacking was observed in this particular structure. researchgate.net In contrast, the crystal structure of a sodium complex of 2,2′-(disulfanediyl)bis(pyridine N-oxide) shows stabilization through intermolecular O–H···O, O–H···N, and O–H···S hydrogen bonds, as well as π–π interactions with centroid-centroid distances of 3.587 (2) Å. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystals. nih.gov Studies on pentachloropyridine (B147404) N-oxide have used this method to analyze N-oxide-N-oxide interactions and Cl···Cl halogen bonds, which stabilize the crystal structure. nih.gov These findings suggest that the N-oxide and sulfinyl groups of 2-(methylsulfinyl)pyridine 1-oxide would be key players in directing its molecular aggregation through a network of hydrogen bonds and other weak interactions.

Table 3: Common Non-Covalent Interactions in Pyridine N-Oxide Derivatives

| Interaction Type | Description | Example from Related Systems |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom donor and an acceptor (e.g., O, N). | O–H···O, O–H···N, and C–H···O interactions are observed in the crystal structures of related pyridine N-oxides. researchgate.netnih.gov |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Observed in a sodium complex of a disulfide-bridged pyridine N-oxide, with centroid-centroid distances around 3.6 Å. nih.gov |

| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | C–Cl···Cl halogen bonds link molecules of pentachloropyridine N-oxide into ribbons. nih.gov |

| N-oxide···N-oxide Interactions | Direct interactions between the N-oxide functionalities of adjacent molecules. | Very short intermolecular N-oxide–N-oxide interactions contribute to the stability of the pentachloropyridine N-oxide crystal. nih.gov |

This table summarizes findings from various crystalline structures of pyridine N-oxide derivatives.

Prediction of Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for predicting the reactivity and selectivity of organic molecules, including complex heterocyclic systems like 2-(Methylsulfinyl)pyridine 1-oxide. Through the application of quantum mechanical calculations, it is possible to gain insights into the electronic structure and energetic landscape of reactions, thereby predicting their outcomes with a high degree of accuracy.

Computational Prediction of Regio- and Enantioselectivity

The prediction of regioselectivity and enantioselectivity is a critical aspect of modern synthetic chemistry. For a molecule such as 2-(Methylsulfinyl)pyridine 1-oxide, which possesses multiple potentially reactive sites and a stereogenic center at the sulfur atom, computational methods can be invaluable in forecasting the outcome of chemical transformations.

Density Functional Theory (DFT) is a commonly employed computational method for these predictions. By calculating the energies of possible intermediates and transition states, the most likely reaction pathway can be identified. For instance, in predicting the regioselectivity of an electrophilic attack on the pyridine ring, DFT calculations can determine the relative stabilities of the sigma-complexes formed at different positions. The position leading to the most stable intermediate is generally the preferred site of reaction. rsc.org The electron-donating nature of the N-oxide group and the electronic influence of the methylsulfinyl group at the 2-position will significantly impact the electron density distribution in the aromatic ring, a factor that can be precisely quantified through computational analysis.

In the context of enantioselective reactions, computational chemistry can model the interaction of the chiral substrate with a chiral catalyst or reagent. For example, in an asymmetric oxidation or reduction of the sulfinyl group, DFT calculations can be used to model the transition states for the formation of both possible diastereomeric products. The difference in the calculated activation energies for these two pathways can provide a quantitative prediction of the expected enantiomeric excess. Mechanistic studies on chiral pyridine-N-oxide catalysts have demonstrated that DFT calculations can elucidate the role of non-covalent interactions, such as π-π stacking and hydrogen bonding, in determining the stereochemical outcome. acs.org These calculations can also highlight the influence of steric factors on enantioselectivity. acs.org

To illustrate how computational data can be presented, the following table shows a hypothetical comparison of activation energies for a reaction at different positions of a substituted pyridine N-oxide, which could be analogous to predictions for 2-(Methylsulfinyl)pyridine 1-oxide.

Table 1: Hypothetical Calculated Activation Energies for Regioisomeric Transition States

| Reactive Position | Transition State | Relative Activation Energy (kcal/mol) | Predicted Major Isomer |

|---|---|---|---|

| C-4 | TS-1 | 0.0 | Yes |

| C-6 | TS-2 | +2.5 | No |

| C-3 | TS-3 | +5.1 | No |

| C-5 | TS-4 | +5.3 | No |

Understanding Reaction Pathways and Energetics

Beyond predicting selectivity, computational chemistry provides a detailed map of the entire reaction pathway, including the energetics of all reactants, intermediates, transition states, and products. This comprehensive understanding is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

By calculating the potential energy surface (PES) for a given reaction of 2-(Methylsulfinyl)pyridine 1-oxide, chemists can visualize the entire transformation from reactants to products. chemrxiv.org For example, in a proposed multi-step synthesis, computational analysis can identify the rate-determining step by finding the highest energy barrier along the reaction coordinate. acs.org It can also reveal the presence of any unstable intermediates or competing reaction pathways that might lead to byproducts.

A combination of experimental and computational studies has been effectively used to support proposed reaction mechanisms involving pyridine N-oxide derivatives. acs.org For instance, in a reaction involving the formation of new carbon-carbon or carbon-heteroatom bonds, computational modeling can help to distinguish between different possible mechanisms, such as concerted versus stepwise pathways. The calculated energies can be compared with experimentally determined kinetic data to validate the proposed mechanism.

The following table provides an example of how the energetics of a reaction pathway can be detailed through computational studies.

Table 2: Illustrative Calculated Energetics for a Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Intermediate 1 | First reaction intermediate | -5.2 |

| Transition State 1 | Transition state to Intermediate 2 | +15.7 |

| Intermediate 2 | Second reaction intermediate | -2.1 |

| Transition State 2 | Transition state to Products | +12.3 |

| Products | Final products | -10.8 |

Through such detailed computational investigations, a deeper understanding of the factors controlling the reactivity of 2-(Methylsulfinyl)pyridine 1-oxide can be achieved, paving the way for its more effective utilization in organic synthesis.

Derivatives, Analogues, and Structural Modifications of 2 Methylsulfinyl Pyridine 1 Oxide

Exploration of Substituent Effects on Reactivity and Properties

Quantum chemical calculations on various substituted pyridine (B92270) N-oxides have shown that the presence of strong electron-withdrawing groups on the pyridine ring leads to an increase in the electron affinity of the compound. researchgate.net Conversely, electron-donating groups enhance the complexation ability of the N-oxide. researchgate.net The methylsulfinyl group (-S(O)CH₃) is generally considered to be inductively electron-withdrawing and can also participate in resonance stabilization. The N-oxide group is a strong electron-donating group through resonance but is also inductively electron-withdrawing. The combination of these two groups at the 2-position of the pyridine ring creates a complex electronic environment.

The introduction of additional substituents can further modulate these properties. For instance, an electron-donating group at the 4-position would be expected to increase the electron density on the ring and the N-oxide oxygen, potentially enhancing its nucleophilicity and coordination ability. In contrast, an electron-withdrawing group at the same position would decrease the electron density, making the ring more susceptible to nucleophilic attack.

Table 1: Predicted Effects of Substituents on the Properties of 2-(Methylsulfinyl)pyridine (B1605579) 1-oxide Derivatives

| Substituent Position | Substituent Type | Predicted Effect on Ring Electron Density | Predicted Effect on N-O Bond Polarity | Predicted Impact on Reactivity |

|---|---|---|---|---|

| 4- | Electron-donating (e.g., -OCH₃, -NH₂) | Increase | Increase | Enhanced nucleophilicity of the N-oxide oxygen |

| 4- | Electron-withdrawing (e.g., -NO₂, -CN) | Decrease | Decrease | Increased susceptibility to nucleophilic aromatic substitution |

| 5- | Electron-donating (e.g., -CH₃) | Moderate Increase | Moderate Increase | Modulated basicity of the N-oxide |

| 5- | Electron-withdrawing (e.g., -Cl, -Br) | Moderate Decrease | Moderate Decrease | Altered regioselectivity in electrophilic substitution |

Synthesis and Characterization of Pyridine-N-Oxide Disulfides

A notable class of derivatives of 2-(methylsulfinyl)pyridine 1-oxide includes pyridine-N-oxide disulfides. These compounds have been isolated from natural sources, such as Allium stipitatum, and have also been synthesized in the laboratory. The synthesis and characterization of these molecules are crucial for confirming their structures and exploring their properties.

One prominent example is the synthesis of 2-(methyldithio)pyridine-N-oxide. This compound can be prepared from the commercially available 2-thiopyridine-N-oxide. The synthesis involves treating 2-thiopyridine-N-oxide with a base, followed by reaction with S-methyl methanethiosulfonate. This process results in the S-methylthiolation of the thiol group, yielding the desired 2-(methyldithio)pyridine-N-oxide. nih.gov

The characterization of these disulfide derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. For instance, in the ¹H NMR spectrum of 2-(methyldithio)pyridine-N-oxide, the methyl group protons appear as a singlet, and the aromatic protons of the pyridine-N-oxide ring exhibit characteristic splitting patterns. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish the connectivity and spatial relationships between different parts of the molecule, confirming the position of the disulfide chain and the N-oxide group. nih.gov

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2-(Methyldithio)pyridine-N-oxide

| Position | δH (ppm), J (Hz) | δC (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 3 | 7.25 dd (8.0, 2.0) | 121.8 | C-2, C-4, C-5 |

| 4 | 7.41 t (7.0) | 130.4 | C-2, C-6 |

| 5 | 7.38 t (7.0) | 123.9 | C-3, C-6 |

| 6 | 8.35 d (6.5) | 140.5 | C-2, C-4, C-5 |

| -SCH₃ | 2.50 s | 22.1 | C-2 |

Data obtained from studies on related natural products. nih.gov

Structural Elucidation of Complex Sulfinyl-Pyridine N-Oxide Frameworks

The precise three-dimensional arrangement of atoms in sulfinyl-pyridine N-oxide frameworks is determined through single-crystal X-ray diffraction analysis. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

Structural studies on compounds related to 2-(methylsulfinyl)pyridine 1-oxide reveal important features. For example, the pyridine ring is typically planar. The N-O bond length in pyridine N-oxides is a key parameter and is generally found to be around 1.34 Å. wikipedia.org The geometry around the sulfur atom in the sulfinyl group is pyramidal.

Table 3: Selected Crystallographic Data for a Representative Sulfinyl-Pyridine N-Oxide Derivative

| Parameter | Value |

|---|---|

| N-O bond length | ~1.30 Å |

| C-S bond length | ~1.78 Å |

| S-O bond length | ~1.50 Å |

| Dihedral angle between pyridine and substituent rings | Varies depending on substituent |

| Key intermolecular interactions | O-H···O, C-H···O, π-π stacking |

Data is generalized from related structures.

Development of Novel Heterocyclic Systems Incorporating the 2-(Methylsulfinyl)pyridine 1-oxide Moiety

The 2-(methylsulfinyl)pyridine 1-oxide moiety can serve as a versatile building block for the synthesis of more complex, novel heterocyclic systems. The reactivity of the pyridine N-oxide ring, which is different from that of pyridine itself, allows for a range of chemical transformations that can be exploited to construct fused or linked heterocyclic frameworks.

Pyridine N-oxides are known to be more reactive towards both electrophilic and nucleophilic reagents than their parent pyridines. researchgate.net The N-oxide group activates the C2 and C4 positions for nucleophilic attack, and the oxygen atom itself can react with electrophiles. This enhanced reactivity can be harnessed to perform annulation reactions, where a new ring is fused onto the existing pyridine N-oxide structure.

For example, the reaction of substituted pyridine N-oxides with various reagents can lead to the formation of fused systems such as furo[2,3-b]pyridines and pyrido[3',2':4,5]furo[3,2-d]pyrimidines. nih.gov While specific examples starting directly from 2-(methylsulfinyl)pyridine 1-oxide are not extensively documented in readily available literature, the general principles of pyridine N-oxide chemistry suggest its potential in such synthetic strategies. The methylsulfinyl group would be expected to influence the regioselectivity of these annulation reactions due to its electronic and steric properties.

Table 4: Potential Novel Heterocyclic Systems Derived from 2-(Methylsulfinyl)pyridine 1-oxide

| Reagent/Reaction Type | Potential Heterocyclic System |

|---|---|

| α-Bromoethylester followed by cyclization | Furo[2,3-b]pyridine derivatives |

| Reaction with isocyanates/isothiocyanates | Fused pyrimidinone or thiouracil derivatives |

| Cycloaddition reactions | Isoxazoline-fused pyridines |

The development of such novel heterocyclic systems is an active area of research, with potential applications in medicinal chemistry and materials science, owing to the diverse biological and physical properties often associated with complex heterocyclic frameworks.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The development of novel and sustainable synthetic routes for pyridine (B92270) N-oxides is a key area of ongoing research. Traditional methods often rely on reagents that generate significant waste. Current efforts are directed towards greener alternatives. For instance, photocatalytic methods are being explored for various transformations of pyridine N-oxides, offering a milder and more sustainable approach compared to traditional methods. nih.gov The use of visible-light photoredox catalysis, in particular, has shown promise in activating small molecules for reactions involving pyridine N-oxides. bohrium.com

Furthermore, the development of one-pot amination procedures for the synthesis of 2-aminopyridines from pyridine N-oxides presents a milder alternative to classical SNAr chemistry. semanticscholar.org These methods often utilize milder reagents and reaction conditions, contributing to a more sustainable synthetic profile. semanticscholar.org Research into catalytic N-oxidation reactions in continuous flow microreactors using systems like titanium silicalite (TS-1) and hydrogen peroxide also represents a significant step towards safer, greener, and more efficient production of pyridine N-oxides. organic-chemistry.org

Advanced Mechanistic Studies using In Situ Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective transformations. The application of advanced in situ analytical techniques is becoming increasingly important in elucidating the intricate pathways of reactions involving pyridine N-oxides. Mechanistic studies have revealed that the N-oxide moiety can play a crucial role in directing metal catalysts to specific C-H bonds, thereby controlling regioselectivity. semanticscholar.org

For example, in photochemical reactions, the formation of electron donor-acceptor (EDA) complexes between pyridine N-oxide derivatives and reagents like trifluoroacetic anhydride (B1165640) has been observed and is believed to be a key mechanistic feature. nih.gov The study of these transient intermediates provides valuable insights that can lead to the optimization of reaction conditions and the development of new transformations. nih.gov Furthermore, mechanistic investigations have shed light on the role of pyridine N-oxides as both redox auxiliaries and radical acceptors in photocatalytic processes. researchgate.net

Expansion of Catalytic Applications in Stereoselective Synthesis

Chiral pyridine N-oxides are emerging as powerful organocatalysts and ligands in asymmetric synthesis, capable of inducing high levels of stereocontrol. mdpi.com Their ability to act as potent electron-pair donors creates specific electronic environments in the transition states of reactions, leading to high enantioselectivity. mdpi.com

Recent advancements include the use of chiral pyridine N-oxides in the catalytic, enantioselective N-oxidation of pyridines themselves, a fundamentally new transformation. chemrxiv.org This approach, inspired by biomolecules, utilizes aspartic acid-containing peptides to achieve high levels of asymmetric induction. chemrxiv.org The resulting enantioenriched pyridine N-oxides are valuable building blocks for the synthesis of complex chiral molecules. chemrxiv.org The application of chiral heteroaromatic N-oxides has been extended to a variety of stereoselective reactions, including allylations, propargylations, and the ring-opening of meso-epoxides. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methods for pyridine derivatives into continuous flow chemistry and automated platforms is a rapidly growing area of interest. mdpi.com Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to telescope reaction sequences, thereby reducing manual handling and purification steps. mdpi.comnih.gov